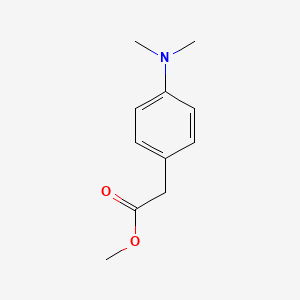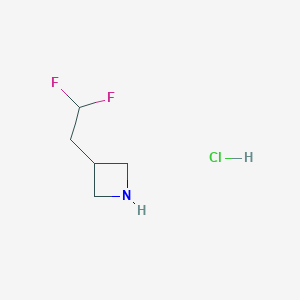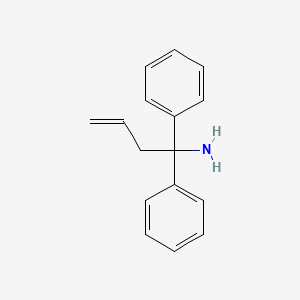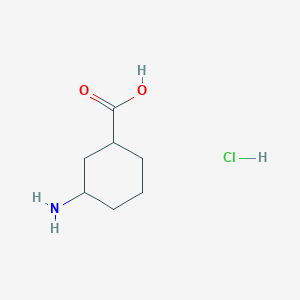
Methyl 2-(4-(dimethylamino)phenyl)acetate
Vue d'ensemble
Description
Methyl 2-(4-(dimethylamino)phenyl)acetate is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-(4-(dimethylamino)phenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(4-(dimethylamino)phenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Corrosion Inhibition : A study by Quraishi and Sharma (2005) explored thiazoles, including 2-(N,N-dimethylamino) benzylidene imino-4-(4-methyl phenyl)-1,3-thiazole, as corrosion inhibitors for mild steel in formic and acetic acid solutions. These compounds demonstrated varying efficiencies in inhibiting corrosion, depending on their nature, concentration, temperature, immersion time, and acid concentration (Quraishi & Sharma, 2005).
Antimicrobial Activity : Swarnkar, Ameta, and Vyas (2014) investigated the antimicrobial activity of pyrazole derivatives synthesized from reactions involving 3-[4-(dimethylamino)phenyl]-(1-methyl/phenyl)prop-2-en-1-one. These compounds showed promising antibacterial and antifungal properties (Swarnkar, Ameta, & Vyas, 2014).
Spectroscopic Properties : Redzimski and Heldt (2004) studied the absorption and fluorescence spectra of 2-dimethylamino-9(4'-dimethylamino)phenyl-9-fluorenol in different solvents. Their findings revealed insights into the spectroscopic properties and the behavior of the molecule under varying conditions (Redzimski & Heldt, 2004).
Pharmacokinetics : Shormanov et al. (2018) conducted a study to understand the distribution of 2-(dimethylamino)ethyl-(1-hydroxycyclopentyl)(phenyl)acetate in warm-blooded animals after intra-gastric administration. This study is crucial for understanding the pharmacokinetics of related compounds (Shormanov et al., 2018).
Organometallic Chemistry : Koten and Noltes (1975) examined the structural characterization of 2-[(dimethylamino)methyl]phenylcopper compounds. Their research contributes to the understanding of organometallic chemistry and the bonding behavior of such compounds (Koten & Noltes, 1975).
Propriétés
IUPAC Name |
methyl 2-[4-(dimethylamino)phenyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-12(2)10-6-4-9(5-7-10)8-11(13)14-3/h4-7H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOPCRVYYOGNJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-(dimethylamino)phenyl)acetate | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(3aR,6aR)-hexahydro-2H-furo[2,3-c]pyrrole](/img/structure/B8024002.png)
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)benzoic acid](/img/structure/B8024010.png)
![[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-[5-[(2-methylpropan-2-yl)oxycarbonylamino]pentoxy]oxan-2-yl]methyl acetate](/img/structure/B8024027.png)

![Methyl 6-[tert-butyl(diphenyl)silyl]oxy-2,3-dimethoxyphenanthrene-9-carboxylate](/img/structure/B8024045.png)
![(3R)-4-(Benzyloxy)-3-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate](/img/structure/B8024046.png)
![4-Dimethylamino-N-(5-phenyl-1H-pyrazolo[3,4-c]-pyridazin-3-yl)-butyramide tartaric acid salt](/img/structure/B8024054.png)
